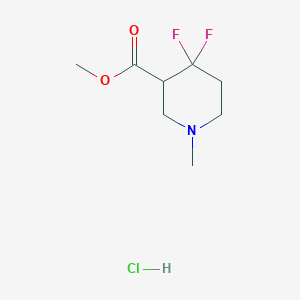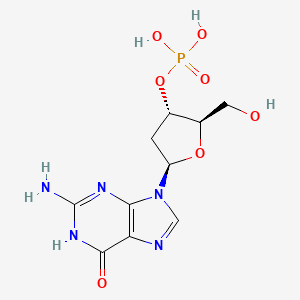
2'-Deoxyguanosine 3'-(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxyguanosine monophosphate (3’-dGMP) is a nucleotide analog that plays a crucial role in various biochemical processes. It is structurally similar to guanosine monophosphate but lacks an oxygen atom at the 3’ position of the ribose sugar. This modification makes 3’-dGMP a valuable tool in molecular biology and biochemistry research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-dGMP typically involves the chemical modification of guanosine monophosphate. One common method is the selective deoxygenation of the ribose sugar at the 3’ position. This process often requires the use of specific reagents and catalysts to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of 3’-dGMP can be achieved through enzymatic methods, which are more environmentally friendly and cost-effective compared to traditional chemical synthesis. Enzymatic synthesis involves the use of specific enzymes that catalyze the formation of 3’-dGMP from precursor molecules under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3’-dGMP can undergo various chemical reactions, including:
Oxidation: The oxidation of 3’-dGMP can lead to the formation of oxidized nucleotides, which are important in studying oxidative stress and DNA damage.
Reduction: Reduction reactions can modify the nucleotide, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’-dGMP can produce 8-oxo-3’-dGMP, a marker of oxidative DNA damage .
Wissenschaftliche Forschungsanwendungen
3’-dGMP has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: 3’-dGMP is employed in studies of DNA replication and repair, as well as in the investigation of nucleotide metabolism.
Medicine: It serves as a model compound in the development of antiviral and anticancer drugs.
Industry: 3’-dGMP is used in the production of diagnostic reagents and as a standard in analytical techniques
Wirkmechanismus
The mechanism of action of 3’-dGMP involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This interference can inhibit the activity of enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases. The molecular targets and pathways affected by 3’-dGMP include those involved in DNA replication, repair, and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxyguanosine monophosphate (dGMP): Similar to 3’-dGMP but with an oxygen atom at the 3’ position.
Deoxyadenosine monophosphate (dAMP): Another nucleotide analog with a different base.
Deoxycytidine monophosphate (dCMP): A nucleotide analog with cytosine as the base
Uniqueness of 3’-dGMP
3’-dGMP is unique due to its specific structural modification, which makes it a valuable tool for studying the effects of nucleotide analogs on biological processes. Its ability to interfere with nucleic acid synthesis and metabolism sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
6220-62-8 |
|---|---|
Molekularformel |
C10H14N5O7P |
Molekulargewicht |
347.22 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 |
InChI-Schlüssel |
QQMSZHORHNORLP-KVQBGUIXSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





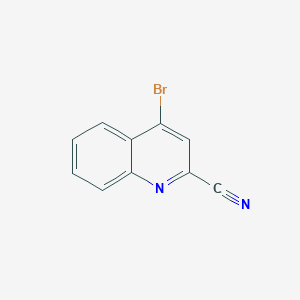
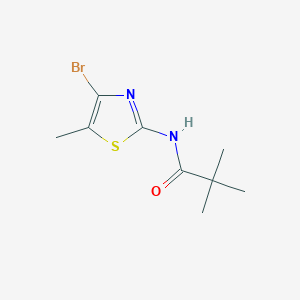
![2,2-difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-dicarbaldehyde](/img/structure/B13135649.png)
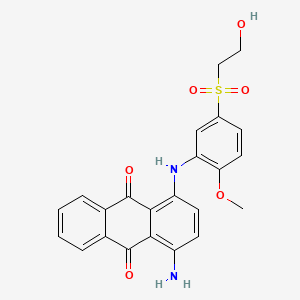



![6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13135691.png)
